

Measuring Lysosomal Acidification with LysoSensor™ Green DND-189: Application Notes and Protocols

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Compound of Interest

Compound Name: DND-189

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Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Their proper function is intrinsically linked to the maintenance of a highly acidic internal pH, typically ranging from 4.5 to 5.0. This acidic environment is essential for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal acidification has been implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the accurate measurement of lysosomal pH is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.

LysoSensor™ Green **DND-189** is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes. The fluorescence intensity of LysoSensor™ Green **DND-189** is pH-dependent, exhibiting a significant increase in fluorescence in more acidic environments. [1][2][3] With a pKa of approximately 5.2, it is an ideal tool for studying lysosomal pH dynamics within the physiological range. [1][2][4][5] This document provides detailed application notes and protocols for the use of LysoSensor™ Green **DND-189** in measuring lysosomal acidification using fluorescence microscopy and flow cytometry.

Product Information

Property	Value
Product Name	LysoSensor™ Green DND-189
Molecular Formula	C ₂₄ H ₂₂ N ₄ O ₂
Molecular Weight	398.46 g/mol
Excitation (Ex)	~443 nm
Emission (Em)	~505 nm
pKa	~5.2
Appearance	Green
Storage	Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

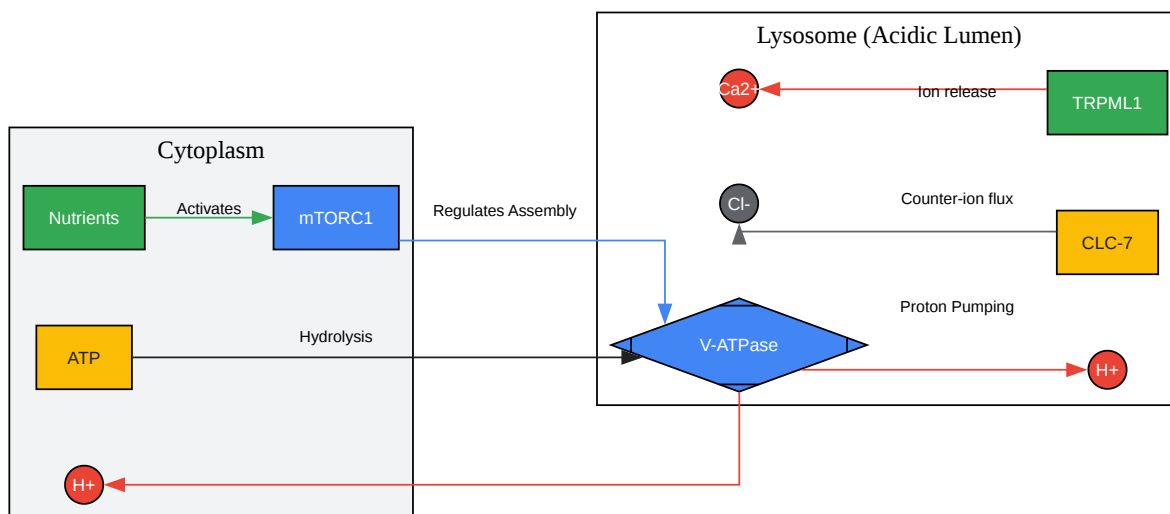
Table 1: Properties of LysoSensor™ Green **DND-189**.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Principle of Action

LysoSensor™ Green **DND-189** is a weak base that can freely permeate cell membranes in its neutral state. Once inside the cell, it accumulates in acidic compartments, such as lysosomes, where it becomes protonated. This protonation leads to a significant increase in its fluorescence quantum yield, resulting in a bright green fluorescence within these organelles. The intensity of the fluorescence is inversely correlated with the pH of the lysosome, allowing for the qualitative and quantitative assessment of lysosomal acidification.

Signaling Pathway of Lysosomal Acidification

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump that actively transports protons from the cytoplasm into the lysosomal lumen using the energy from ATP hydrolysis.[\[7\]](#)[\[8\]](#)[\[9\]](#) The activity of the V-ATPase is regulated by various factors, including nutrient availability, which can influence its assembly and disassembly.[\[8\]](#)[\[10\]](#) Additionally, a number of ion channels and transporters, such as the chloride channel 7 (CLC-7) and the transient receptor potential mucolipin 1 (TRPML1), play crucial roles in maintaining the electrochemical gradient necessary for efficient proton pumping.[\[11\]](#)[\[12\]](#)[\[13\]](#)



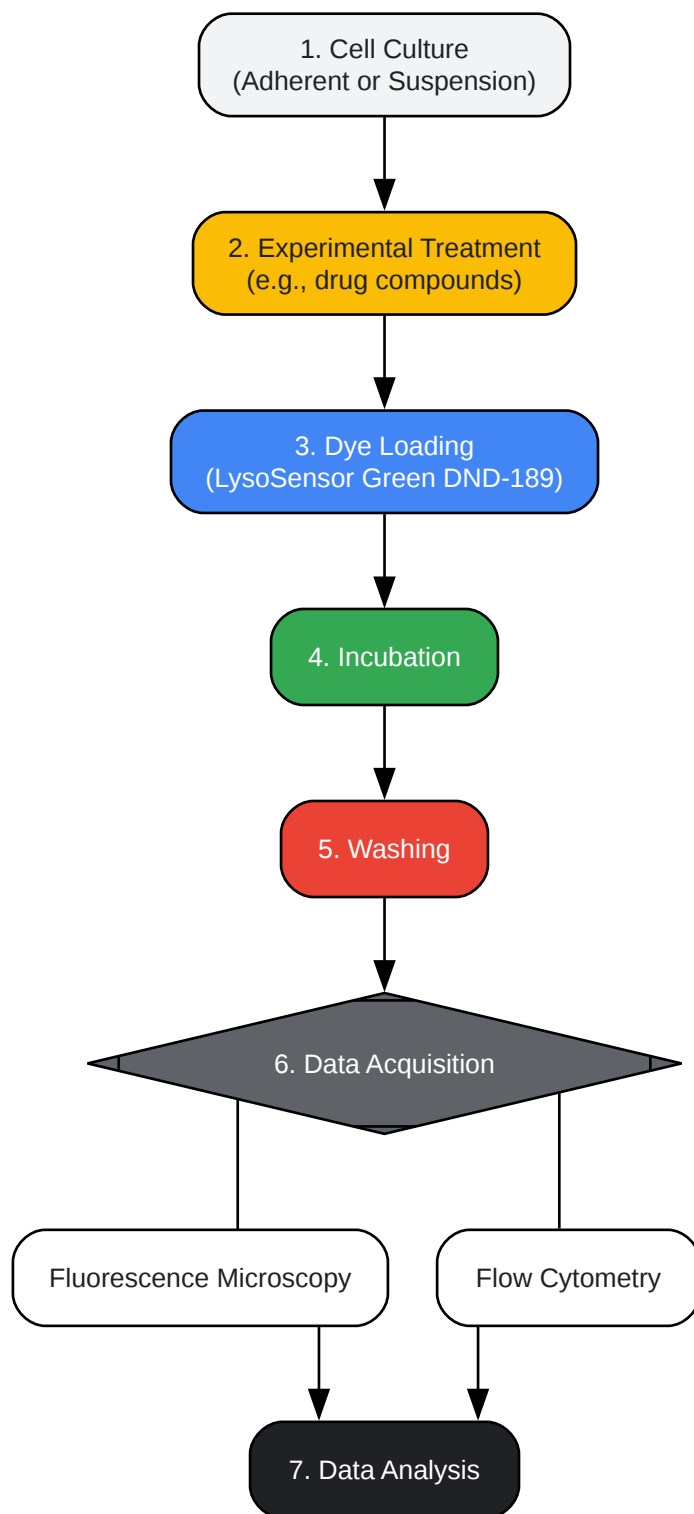
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Figure 1: Key regulators of lysosomal acidification.

Experimental Protocols

The following are generalized protocols for using LysoSensor™ Green **DND-189**. Optimal conditions may vary depending on the cell type and experimental setup, and therefore should be determined empirically.

General Workflow



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Figure 2: General experimental workflow for using **DND-189**.

Protocol 1: Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative analysis of lysosomal acidification in live cells.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in DMSO)
- Live-cell imaging medium
- Cells grown on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter)

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- Dye Loading: a. Prepare a working solution of LysoSensor™ Green **DND-189** by diluting the 1 mM stock solution to a final concentration of 1 μ M in pre-warmed live-cell imaging medium. [\[14\]](#) To minimize potential artifacts from overloading the probe, the concentration should be kept as low as possible.[\[14\]](#) b. Remove the culture medium from the cells and replace it with the LysoSensor™ Green **DND-189** working solution.
- Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
- Imaging: a. Immediately image the cells using a fluorescence microscope. b. Acquire images using an excitation wavelength of ~440 nm and an emission wavelength of ~510 nm. c. The lysosomes should appear as bright green, punctate structures within the cytoplasm.

Protocol 2: Flow Cytometry

This protocol allows for the quantitative analysis of lysosomal acidification in a population of cells.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in DMSO)
- Complete culture medium
- Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution
- FACS buffer (e.g., PBS with 1% BSA)
- Flow cytometer with a blue laser (488 nm)

Procedure:

- Cell Preparation:
 - For suspension cells, collect the cells by centrifugation.
 - For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method.
- Dye Loading: a. Resuspend the cell pellet in pre-warmed complete culture medium containing 1 μ M LysoSensor™ Green **DND-189**.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing: a. Centrifuge the cells to pellet them. b. Resuspend the cell pellet in cold FACS buffer. c. Repeat the wash step.
- Data Acquisition: a. Analyze the cells on a flow cytometer using a 488 nm excitation laser. b. Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel). c. Record the mean fluorescence intensity (MFI) of the cell population. An increase in MFI indicates an increase in lysosomal acidification.

Data Presentation

The following table summarizes quantitative data on lysosomal pH measurements obtained using LysoSensor™ Green **DND-189** with Fluorescence Lifetime Imaging Microscopy (FLIM).

Cell Type	Condition	Lysosomal pH Range	Average Lysosomal pH	Reference
U2OS	Control	5.2 - 6.2	Not Reported	[1]
U2OS	Chloroquine Treatment	6.0 - 6.2	Increased	[1]
Primary Astrocytes	Control	5.0 - 5.8	More acidic than U2OS	[1]

Table 2: Quantitative Lysosomal pH Measurements with LysoSensor™ Green **DND-189**.[\[1\]](#)

Troubleshooting

Issue	Possible Cause	Solution
Weak or no fluorescence signal	- Low probe concentration- Insufficient incubation time- Lysosomes are not acidic	- Increase probe concentration (up to 5 μ M)- Increase incubation time- Use a positive control (e.g., cells known to have acidic lysosomes)
High background fluorescence	- Incomplete washing- Probe concentration is too high	- Perform additional wash steps- Decrease probe concentration
Cell toxicity	- High probe concentration- Prolonged incubation	- Decrease probe concentration- Reduce incubation time
Photobleaching	- Excessive exposure to excitation light	- Reduce laser power and/or exposure time- Use an anti-fade mounting medium for fixed cells

Conclusion

LysoSensor™ Green **DND-189** is a valuable tool for the investigation of lysosomal acidification in living cells. Its pH-dependent fluorescence provides a robust method for both qualitative

imaging and quantitative analysis of this critical cellular process. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this probe in their studies of lysosomal function in health and disease.

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